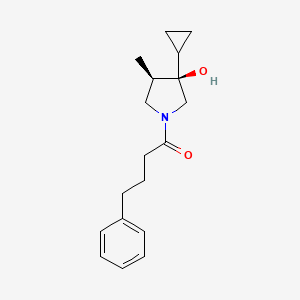![molecular formula C15H15N3O5 B5510931 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)
5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reaction schemes that may include condensation reactions, the use of optically active starting materials, and specific reagents to introduce the nitro group and the piperidine moiety into the molecular structure. For example, Sakoda et al. (1992) described the synthesis of optical isomers of a similar complex molecule using optically active diols and specific alcohols to achieve the desired stereochemistry (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione" has been analyzed through various spectroscopic and crystallographic techniques. Garcia et al. (1993) studied the structure of a related indan-1,3-dione system, highlighting the slight non-planarity and specific torsion angles that influence the molecule's conformation and reactivity (Garcia, Enas, Chang, & Fronczek, 1993).
Chemical Reactions and Properties
The chemical reactivity of similar compounds is characterized by their ability to undergo various reactions, including nitration, cyclization, and interactions with amines. Worlikar and Larock (2008) described a palladium-catalyzed aminocarbonylation reaction that provides a one-step approach to synthesizing isoindole-1,3-diones, demonstrating the versatility and functional group tolerance of these molecules (Worlikar & Larock, 2008).
Scientific Research Applications
Antimicrobial Activity
A study on the antimicrobial and antifungal activities of a series of compounds, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione and its analogues, revealed growth inhibition of Gram-positive bacteria with little or no activity against Gram-negative bacteria. These compounds were synthesized from 5-nitroindol-2,3-dione, indicating their potential application in developing new antimicrobial agents (R. W. Daisley & V. K. Shah, 1984).
Enantiomeric Resolution and Simulation Studies
Research on enantiomeric resolution and simulation studies of similar compounds demonstrates their applications in chiral separations, vital for pharmaceutical developments. The study on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, closely related to the target compound, used chiral chromatography to understand the chiral recognition mechanism, highlighting the importance of such compounds in analytical chemistry (I. Ali et al., 2016).
Nitroxide-Based Applications
Nitroxides, including analogues of 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, have been used as stable free radicals in various applications, such as spin labeling, imaging, and as antioxidants. These applications are particularly relevant in biological and medical research, providing tools for studying cellular processes and potential therapeutic uses (Toshihide Yamasaki et al., 2012).
Cytotoxicity Evaluation
The synthesis and evaluation of new derivatives, including 5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, have led to the discovery of compounds with potential antiviral and anticancer activities. These compounds have been tested against various human tumor cell lines, revealing some with marked effects on non-small cell lung cancer and leukemia cell lines, indicating their potential in cancer treatment (N. Karalı, 2002).
Antiviral Activity
Studies on benzo[de]isoquinoline-diones, closely related to the target compound, have shown inhibition of viral replication in cell cultures against viruses such as herpes simplex and vaccinia, suggesting potential applications in developing antiviral therapies (A. GARCIA-GANCEDO et al., 1979).
Future Directions
properties
IUPAC Name |
5-nitro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-13(16-6-2-1-3-7-16)9-17-14(20)11-5-4-10(18(22)23)8-12(11)15(17)21/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAQKWINROBMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)
![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)
![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)